molecular formula C15H21ClN2S B12732451 4-Methyl-N-(1-methyl-2-phenylethyl)-5-thiazoleethanamine hydrochloride CAS No. 89663-30-9

4-Methyl-N-(1-methyl-2-phenylethyl)-5-thiazoleethanamine hydrochloride

Cat. No.: B12732451
CAS No.: 89663-30-9
M. Wt: 296.9 g/mol
InChI Key: ITGDDJYQYHYHRF-UHFFFAOYSA-N
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Description

4-Methyl-N-(1-methyl-2-phenylethyl)-5-thiazoleethanamine hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a thiazole ring, an ethylamine chain, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1-methyl-2-phenylethyl)-5-thiazoleethanamine hydrochloride typically involves multiple steps. The process begins with the formation of the thiazole ring, followed by the introduction of the ethylamine chain and the phenylethyl group. Common reagents used in these reactions include thioamides, alkyl halides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to ensure consistency and quality. Purification steps, such as crystallization and chromatography, are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(1-methyl-2-phenylethyl)-5-thiazoleethanamine hydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups. Common reagents include alkyl halides and nucleophiles like sodium azide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Mild to moderate temperatures and the presence of an oxidizing agent.

    Reduction: Low temperatures and an inert atmosphere to prevent unwanted side reactions.

    Substitution: The use of polar solvents and controlled temperatures to facilitate the reaction.

Major Products

Scientific Research Applications

4-Methyl-N-(1-methyl-2-phenylethyl)-5-thiazoleethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-methyl-2-phenylethyl)-5-thiazoleethanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(1-methyl-2-phenylethyl)benzenesulfonamide
  • 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide

Uniqueness

4-Methyl-N-(1-methyl-2-phenylethyl)-5-thiazoleethanamine hydrochloride stands out due to its unique combination of a thiazole ring and an ethylamine chain, which imparts distinct chemical and biological properties

Properties

CAS No.

89663-30-9

Molecular Formula

C15H21ClN2S

Molecular Weight

296.9 g/mol

IUPAC Name

N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C15H20N2S.ClH/c1-12(10-14-6-4-3-5-7-14)16-9-8-15-13(2)17-11-18-15;/h3-7,11-12,16H,8-10H2,1-2H3;1H

InChI Key

ITGDDJYQYHYHRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCNC(C)CC2=CC=CC=C2.Cl

Origin of Product

United States

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